molecular formula C18H18O2 B584716 Z,Z-Dienestrol-d6 CAS No. 91297-99-3

Z,Z-Dienestrol-d6

Cat. No.: B584716
CAS No.: 91297-99-3
M. Wt: 272.377
InChI Key: NFDFQCUYFHCNBW-QNQXKPHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Z,Z-Dienestrol-d6 has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Z,Z-Dienestrol-d6 is a deuterium-labeled variant of Z,Z-Dienestrol . The primary target of this compound, like its parent compound, is the estrogen receptor . Estrogen receptors are nuclear receptors that are activated by the hormone estrogen. They are involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development, as well as the growth and maintenance of secondary sexual characteristics .

Biochemical Pathways

The binding of this compound to estrogen receptors triggers a series of biochemical reactions. These include the increase in hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins. It also suppresses the secretion of follicle-stimulating hormone (FSH) from the anterior pituitary

Pharmacokinetics

It is known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . Deuterium, being a stable isotope of hydrogen, can form stronger bonds with carbon, which may result in slower metabolic clearance and potentially improved bioavailability .

Result of Action

The binding of this compound to estrogen receptors and its subsequent actions lead to various molecular and cellular effects. These include the relief of symptoms associated with conditions like atrophic vaginitis and kraurosis vulvae, which are treated with vaginal estrogens . These conditions are characterized by symptoms such as dryness and soreness in the vagina, itching, redness, or soreness of the vulva, which can be alleviated by the action of this compound .

Biochemical Analysis

Biochemical Properties

Z,Z-Dienestrol-d6 interacts with various enzymes, proteins, and other biomolecules. It is a metabolite of Diethylstilbestrol , a synthetic estrogen.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to passively diffuse into target cells of responsive tissues, complex with estrogen receptors, and enter the cell’s nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA .

Metabolic Pathways

This compound is involved in various metabolic pathways as a metabolite of Diethylstilbestrol

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Z,Z-Dienestrol-d6 typically involves the reaction of Z,Z-Dienestrol with deuterating agents. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Z,Z-Dienestrol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Diethylstilbestrol: A synthetic non-steroidal estrogen with similar estrogenic activity.

    Hexestrol: Another synthetic estrogen with structural similarities to Z,Z-Dienestrol.

    Dienestrol: The non-deuterated form of Z,Z-Dienestrol.

Uniqueness: Z,Z-Dienestrol-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications:

Properties

IUPAC Name

2,6-dideuterio-4-[(2Z,4Z)-2,5-dideuterio-4-(3,5-dideuterio-4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4-/i3D,4D,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDFQCUYFHCNBW-QNQXKPHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)[2H])/C(=C(/C)\[2H])/C(=C(\C)/[2H])/C2=CC(=C(C(=C2)[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747606
Record name 4,4'-[(2Z,4Z)-(2,5-~2~H_2_)Hexa-2,4-diene-3,4-diyl]di[(2,6-~2~H_2_)phenol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91297-99-3
Record name 4,4'-[(2Z,4Z)-(2,5-~2~H_2_)Hexa-2,4-diene-3,4-diyl]di[(2,6-~2~H_2_)phenol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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